Gemigliptin

DPP-4 inhibition off-target toxicity selectivity profiling

Gemigliptin (CAS 911637-19-9) is distinguished by its >23,000-fold selectivity for DPP-4 and unique fast-on/slow-off binding kinetics, which deliver a 16% lower cardiovascular event risk compared to sitagliptin. This long-acting inhibitor is ideal for investigating DPP-4 engagement, off-target effects, and cardiovascular outcomes in preclinical and clinical research. Choose Gemigliptin for non-substitutable, differentiated research.

Molecular Formula C18H19F8N5O2
Molecular Weight 489.4 g/mol
CAS No. 911637-19-9
Cat. No. B052970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemigliptin
CAS911637-19-9
Synonyms1-[(2S)-2-Amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one Hydrochloride;  Gemigliptin Hydrochloride;  Zemiglo Hydrochloride;  7-[(3S)-3-Amino-4-(5,5-difluoro-2-oxo-1-piperidinyl)-1-ox
Molecular FormulaC18H19F8N5O2
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
InChIInChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1
InChIKeyZWPRRQZNBDYKLH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Gemigliptin (CAS 911637-19-9): A Potent and Selective DPP-4 Inhibitor for Type 2 Diabetes Research and Procurement


Gemigliptin (CAS 911637-19-9, also known as LC15-0444) is an orally active, competitive, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), developed by LG Life Sciences and approved for the treatment of type 2 diabetes mellitus (T2DM) [1]. It belongs to the gliptin class of antidiabetic agents and is characterized by a pyrimidopiperidine-based chemical structure, which contributes to its distinct pharmacological profile among DPP-4 inhibitors [2]. The compound is primarily utilized in both clinical and research settings to investigate incretin-based glucose regulation, with a focus on its high target selectivity and favorable pharmacokinetic properties [3].

Why Gemigliptin Cannot Be Substituted with Other DPP-4 Inhibitors Without Experimental Validation


Despite sharing a common mechanism of DPP-4 inhibition, the eight clinically available gliptins—including gemigliptin, sitagliptin, vildagliptin, and linagliptin—exhibit substantial divergence in key pharmacological properties that directly impact research reproducibility and clinical applicability [1]. These differences encompass binding kinetics (fast vs. slow dissociation rates), target selectivity (fold-selectivity over DPP-8/DPP-9), elimination half-life, metabolic pathways, and renal dosing requirements [2]. Generic substitution without accounting for these specific parameters can lead to confounding results in in vitro assays, unpredictable pharmacokinetic profiles in animal models, and flawed translational conclusions. The following quantitative evidence establishes the precise, measurable parameters where gemigliptin diverges from its closest analogs, thereby justifying its specific selection for research or clinical procurement.

Quantitative Differentiation of Gemigliptin from Comparator DPP-4 Inhibitors: A Procurement-Focused Evidence Guide


Superior Target Selectivity: >23,000-Fold Discrimination Against DPP-8/DPP-9

Gemigliptin exhibits at least >23,000-fold selectivity for DPP-4 over the closely related proteases DPP-8, DPP-9, and fibroblast activation protein-α (FAP-α) [1]. This selectivity margin is significantly higher than that reported for sitagliptin, which demonstrates a selectivity of >2,600-fold over DPP-8/DPP-9 [2]. The high selectivity of gemigliptin is critical for minimizing off-target effects, as inhibition of DPP-8/DPP-9 has been linked to adverse events such as alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical models [3].

DPP-4 inhibition off-target toxicity selectivity profiling

Slow Dissociation Binding Kinetics: Prolonged DPP-4 Inhibition Compared to Sitagliptin

Gemigliptin demonstrates a unique kinetic binding profile characterized by a fast association rate and a slow dissociation rate from the DPP-4 enzyme [1]. This contrasts with sitagliptin, which exhibits both fast association and fast dissociation ('fast on, fast off'), and vildagliptin, which has slow association and slow dissociation ('slow on, slow off') [1]. The slow dissociation of gemigliptin translates to prolonged DPP-4 inhibition, supporting its once-daily dosing regimen in vivo [2]. In comparative in vivo studies, gemigliptin showed more potent and sustained DPP-4 inhibitory activity in rats, dogs, and monkeys compared to sitagliptin [1].

DPP-4 inhibition binding kinetics duration of action

No Dose Adjustment Required in Renal Impairment: Differentiated PK Profile vs. Sitagliptin and Vildagliptin

In a dedicated pharmacokinetic study involving patients with mild, moderate, severe renal impairment (RI), and end-stage renal disease (ESRD), gemigliptin demonstrated only modest increases in drug exposure [1]. The mean AUCinf increased by 1.20-, 2.04-, 1.50-, and 1.66-fold in mild, moderate, severe RI, and ESRD patients, respectively, compared to subjects with normal renal function [1]. Based on this exposure-response analysis, no dose adjustment for gemigliptin is required in any degree of renal impairment [1]. This stands in stark contrast to sitagliptin, vildagliptin, and saxagliptin, all of which mandate dose reduction in patients with moderate or severe renal dysfunction to prevent drug accumulation and potential toxicity [2].

renal impairment pharmacokinetics dose adjustment

Superior Reduction in Glycemic Variability vs. Sitagliptin (STABLE Study)

In the STABLE study, a multicenter, randomized, active-controlled trial, gemigliptin demonstrated a statistically significant reduction in glycemic variability compared to sitagliptin [1]. Patients receiving gemigliptin (50 mg once daily) as initial combination therapy with metformin exhibited a significantly lower standard deviation (SD) of glucose levels after 12 weeks of treatment compared to patients receiving sitagliptin (100 mg once daily) or glimepiride (2 mg) [1]. Both gemigliptin and sitagliptin were more effective than glimepiride in reducing the mean amplitude of glycemic excursion (MAGE) [1].

glycemic variability head-to-head trial DPP-4 inhibitor

Non-Inferior Glycemic Efficacy and Safety vs. Linagliptin in Renally Impaired Patients (GUARD Extension)

The 40-week GUARD extension study evaluated the long-term safety and efficacy of gemigliptin compared to linagliptin in patients with T2DM and moderate to severe renal impairment [1]. At week 52, the adjusted mean change in HbA1c from baseline was -1.00% ± 0.21% for gemigliptin and -0.65% ± 0.22% for the placebo/linagliptin group [1]. The study concluded that gemigliptin and linagliptin did not differ with respect to safety and efficacy, demonstrating similar glucose-lowering effects and comparable changes in eGFR and albuminuria [1]. The overall rates of adverse events, including hypoglycemia, were similar between the two groups [1].

renal impairment clinical trial linagliptin comparator

Optimal Research and Industrial Use Cases for Gemigliptin (CAS 911637-19-9) Based on Verified Differentiation


In Vivo Studies of Chronic DPP-4 Inhibition in Renal Impairment Models

Gemigliptin is ideally suited for long-term in vivo studies involving rodent models of diabetic nephropathy or chronic kidney disease. Its unique pharmacokinetic profile—specifically, the lack of dose adjustment required in renal impairment—eliminates the confounding variable of drug accumulation, ensuring stable plasma concentrations throughout the study [1]. This allows for a cleaner interpretation of renoprotective effects, as demonstrated in preclinical studies where gemigliptin reduced renal fibrosis and inflammation independently of its glucose-lowering action [2].

Mechanistic Studies on Glycemic Variability and Cardiovascular Outcomes

Researchers investigating the link between glycemic variability and cardiovascular risk should prioritize gemigliptin due to its proven ability to significantly reduce glucose fluctuations, as evidenced in the STABLE study [3]. Its slow dissociation kinetics ensure sustained DPP-4 inhibition, providing a stable pharmacodynamic background for assessing endpoints like oxidative stress markers, endothelial function, and heart rate variability in both preclinical and clinical settings [4].

Safety Pharmacology Studies Requiring High Selectivity to Avoid Off-Target Toxicity

For toxicology and safety pharmacology programs, gemigliptin's >23,000-fold selectivity for DPP-4 over DPP-8 and DPP-9 is a critical differentiator [4]. This high selectivity minimizes the risk of DPP-8/9-mediated toxicities (e.g., alopecia, thrombocytopenia, splenomegaly) that have confounded studies with less selective inhibitors [5]. Gemigliptin is therefore a preferred tool compound for establishing clean DPP-4-mediated pharmacology and for long-term repeat-dose toxicology studies where off-target safety margins must be clearly defined.

Bioequivalence and Formulation Development Studies Requiring a Stable DPP-4 Inhibitor

Gemigliptin's well-characterized pharmacokinetic profile, including its elimination half-life of 17-21 hours and balanced metabolism/excretion, makes it a reliable reference compound for bioequivalence studies and formulation development [6]. Its robust analytical methods are established, and its stability under various conditions supports its use as a standard in quality control and analytical method validation for DPP-4 inhibitor research and development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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